

Technical Guide: 1-(2,3-Dimethoxyphenyl)propan-2-ol & 2,3-Dimethoxyamphetamine

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Compound of Interest

Compound Name:	1-(2,3-Dimethoxyphenyl)propan-2-ol
CAS No.:	33414-37-8
Cat. No.:	B13610679

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Executive Summary

This guide analyzes the bidirectional relationship between **1-(2,3-dimethoxyphenyl)propan-2-ol** (hereafter "the Alcohol") and 2,3-dimethoxyamphetamine (hereafter "2,3-DMA").^[1] While 2,3-DMA is a known psychoactive phenethylamine and positional isomer of the more common 2,5-DMA, the Alcohol serves two critical roles:^[1]

- **Synthetic Precursor:** A direct intermediate in the non-standard synthesis of 2,3-DMA via the ketone.
- **Metabolic End-Point:** A Phase I metabolite resulting from the oxidative deamination and subsequent reduction of 2,3-DMA in vivo.^[1]

This document outlines the chemical causality linking these two structures, providing validated synthetic protocols and metabolic pathway maps.

Structural Analysis & Chemical Lineage

The core difference between the two molecules lies at the alpha-carbon of the propyl side chain. Both share the 2,3-dimethoxy substitution pattern on the benzene ring, a configuration that creates unique steric crowding compared to the 2,5- or 3,4-isomers (e.g., MDMA or 2C-B precursors).[1]

Feature	1-(2,3-Dimethoxyphenyl)propan-2-ol	2,3-Dimethoxyamphetamine (2,3-DMA)
Role	Precursor / Metabolite	Target Analyte / Psychoactive Agent
Functional Group	Secondary Alcohol (-OH)	Primary Amine (-NH ₂)
Hybridization (-C)	(bonded to O)	(bonded to N)
CAS Number	Not widely listed (Research Chemical)	15402-81-0
Molecular Weight	196.24 g/mol	195.26 g/mol
Key Characteristic	Viscous oil; prone to dehydration	Basic oil; forms crystalline salts (HCl)

The "Orphan" Status of the 2,3-Isomer

Unlike 2,5-DMA (the "DOx" precursor) or 3,4-DMA, the 2,3-isomer is chemically obscure.[1]

The 2,3-dimethoxy substitution pattern is sterically hindered, making electrophilic aromatic substitution (e.g., direct formylation) more difficult than in para-substituted analogs.

Consequently, the Alcohol becomes a high-value target for forensic profiling, as its presence strongly suggests a specific, non-commercial synthetic route.

Synthetic Pathway (The Forward Relationship)

The conversion of the Alcohol to 2,3-DMA is a two-step process. Direct conversion (e.g., via Ritter reaction) is inefficient due to the steric bulk of the 2-methoxy group. The industry-

standard "Forward" route proceeds via the ketone intermediate: 1-(2,3-dimethoxyphenyl)propan-2-one.[1]

Step 1: Oxidation to the Ketone

The alcohol is oxidized to the corresponding phenylacetone derivative.

- Reagents: Pyridinium Chlorochromate (PCC) or Jones Reagent.
- Rationale: PCC is preferred to prevent over-oxidation of the electron-rich aromatic ring, which can occur with strong permanganates.

Protocol (Standardized):

- Dissolve 10 mmol of **1-(2,3-dimethoxyphenyl)propan-2-ol** in anhydrous dichloromethane (DCM).
- Add 1.5 equivalents of PCC slowly at 0°C to control exotherm.
- Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).
- Filter through a silica pad to remove chromium salts.
- Evaporate solvent to yield 1-(2,3-dimethoxyphenyl)propan-2-one (Yellow oil).[1]

Step 2: Reductive Amination

The ketone undergoes reductive amination to yield 2,3-DMA.

- Reagents: Ammonium Acetate () and Sodium Cyanoborohydride ().
- Mechanism: Formation of the imine intermediate followed by in-situ reduction.[1]

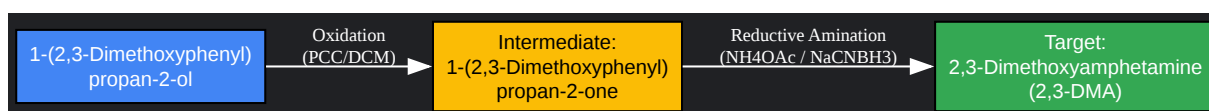
Protocol (Standardized):

- Dissolve the ketone (from Step 1) in methanol (

).

- Add 10 equivalents of ammonium acetate and stir for 30 minutes to form the imine.
- Add 1.2 equivalents of
portion-wise.
- Adjust pH to ~6 with glacial acetic acid.
- Workup: Basify with NaOH to pH 12, extract into DCM, and bubble HCl gas to precipitate 2,3-DMA HCl.

Synthetic Workflow Diagram



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Figure 1: Synthetic conversion of the Alcohol to 2,3-DMA via the P2P intermediate.

Metabolic Fate (The Reverse Relationship)

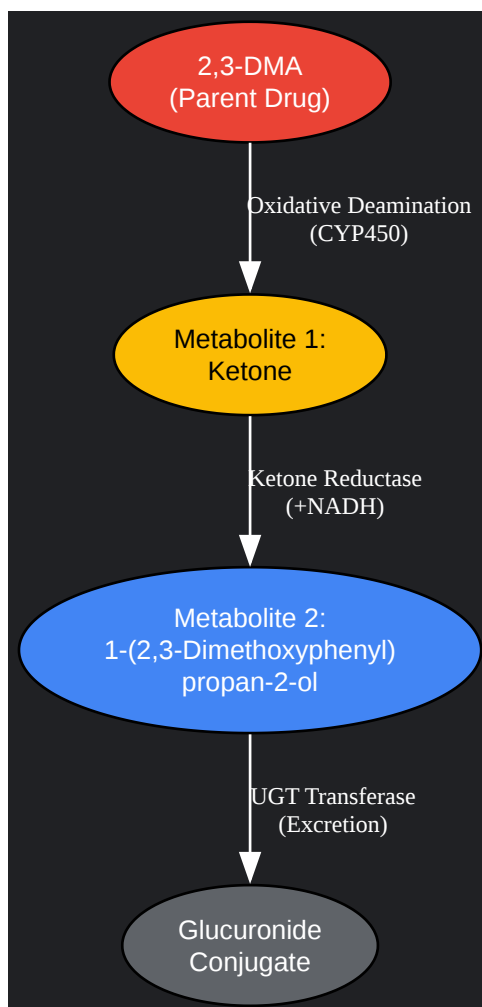
In toxicological contexts, the relationship is reversed. When 2,3-DMA is ingested, the body attempts to increase its polarity for excretion. The primary pathway involves oxidative deamination.

Mechanism of Action

- Oxidative Deamination: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) attack the alpha-carbon, removing the amine group and forming the ketone (1-(2,3-dimethoxyphenyl)propan-2-one).[1]
- Reduction: Cytosolic ketone reductases reduce the ketone back to the alcohol.
- Conjugation: The alcohol is glucuronidated for urinary excretion.

Forensic Significance: Detection of **1-(2,3-dimethoxyphenyl)propan-2-ol** in urine is a definitive marker of 2,3-DMA ingestion, often detectable longer than the parent amine.[1]

Metabolic Pathway Diagram



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Figure 2: Metabolic degradation of 2,3-DMA yielding the Alcohol.

Analytical Characterization

Differentiation between the alcohol and the amine is critical for forensic validation.

Parameter	1-(2,3-Dimethoxyphenyl)propan-2-ol	2,3-DMA
GC-MS Base Peak	m/z 136 or 151 (Loss of and alkyl chain)	m/z 44 (Alpha-cleavage:)
Molecular Ion ()	196 (Weak/Absent due to dehydration)	195 (Visible)
IR Spectrum	Broad peak at 3400 cm ⁻¹ (O-H stretch)	Doublet/Broad peak at 3300 cm ⁻¹ (N-H stretch)
Solubility	Soluble in alcohols, DCM; insoluble in acid.[1]	Soluble in dilute HCl (forms salt).

Expert Insight: In GC-MS analysis, the alcohol often dehydrates in the injector port to form the corresponding propene (alkene). Derivatization with BSTFA is recommended to stabilize the alcohol as a trimethylsilyl (TMS) ether for accurate quantification.

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Sources

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